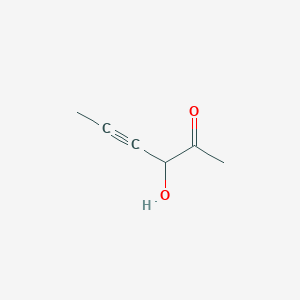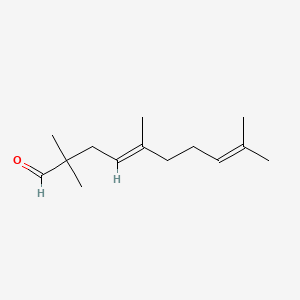![molecular formula C44H82O21S B13818737 Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside: is a complex carbohydrate derivative It is characterized by its long octadecylthioethyl chain attached to a glucopyranoside moiety, which is further linked to multiple glucopyranosyl units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside involves multiple steps, including glycosylation reactions. The process typically starts with the protection of hydroxyl groups on the glucose units to prevent unwanted side reactions. The octadecylthioethyl group is then introduced through a thiol-ene reaction, followed by deprotection steps to yield the final product. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation processes using automated reactors. The use of enzymes, such as glycosidases, can enhance the efficiency and selectivity of the glycosylation steps. Additionally, purification techniques like chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucopyranosyl units.
Reduction: Reduction reactions can target the thioether linkage, converting it to a simpler sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced thioether compounds, and substituted glucopyranosides with various functional groups.
Scientific Research Applications
Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cell signaling and carbohydrate-protein interactions.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological membranes and proteins. The long octadecyl chain allows it to insert into lipid bilayers, potentially altering membrane fluidity and permeability. The glucopyranosyl units can interact with specific carbohydrate-binding proteins, influencing cellular processes such as signaling and adhesion.
Comparison with Similar Compounds
Similar Compounds
- Octadecylthioethyl 4-O-α-D-galactopyranosyl-β-D-galactopyranoside
- Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside
Uniqueness
Compared to similar compounds, Octadecylthioethyl 4-O-(4-O[6-O-α-D-glucopyranosyl-α-D-glucopyranosyl]-α-D-glucopyranosyl)-β-D-glucopyranoside stands out due to its specific arrangement of glucopyranosyl units and the presence of the octadecylthioethyl group. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C44H82O21S |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H82O21S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-66-20-18-58-41-37(56)33(52)39(26(22-46)61-41)65-44-38(57)34(53)40(27(23-47)62-44)64-43-36(55)32(51)30(49)28(63-43)24-59-42-35(54)31(50)29(48)25(21-45)60-42/h25-57H,2-24H2,1H3/t25-,26-,27-,28-,29-,30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43-,44-/m1/s1 |
InChI Key |
LCVLXPYSKDKYEK-ZSVUZHBWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCSCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide](/img/structure/B13818668.png)





![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)

![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)


![1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
